2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at positions 2 and 3 with a 4-bromophenyl group and a p-tolylthio moiety, respectively. This compound is of interest in medicinal chemistry due to the versatility of the imidazo[1,2-a]pyridine scaffold, which is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-methylphenyl)sulfanylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-14-5-11-17(12-6-14)24-20-19(15-7-9-16(21)10-8-15)22-18-4-2-3-13-23(18)20/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUOUBCZAOCYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by cyclization and thiolation with p-tolylthiol under specific reaction conditions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site .
Scientific Research Applications
Pharmacological Properties
The imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine, exhibit a range of pharmacological activities:
- Anticancer Activity : Several studies have indicated that imidazo[1,2-a]pyridine derivatives possess potent anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
- Antiviral Effects : Research has highlighted the antiviral potential of these compounds against various viral infections. Their ability to interfere with viral replication makes them candidates for further development as antiviral agents .
- Anti-inflammatory and Antimicrobial Activities : The compound has also demonstrated anti-inflammatory effects in preclinical models. Additionally, its antimicrobial properties have been explored, showing effectiveness against several bacterial strains, which positions it as a potential therapeutic agent in infectious diseases .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral activity, researchers synthesized several derivatives of imidazo[1,2-a]pyridine and tested them against influenza virus. The results showed that the compound exhibited a dose-dependent inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The imidazo[1,2-a]pyridine scaffold allows for diverse substitutions at positions 2 and 3, leading to variations in electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Halogen vs.
- Positional Effects : Bromine at position 6 () vs. position 2 (target compound) alters steric hindrance and electronic distribution, which may influence interactions with enzymatic targets .
Key Observations :
- Suzuki Coupling Efficiency : Halogenated arylboronic acids (e.g., 4-bromophenyl) provide moderate to high yields (64–92%) in imidazo[1,2-a]pyridine synthesis .
- Thiolation Reactions : The p-tolylthio group in the target compound and compound 3t is introduced via nucleophilic substitution or thiol-ene chemistry, with yields exceeding 85% .
Key Observations :
- Anti-Inflammatory Potential: The target compound’s p-tolylthio group may mimic sulfonamide-containing COX-2 inhibitors (e.g., ), though direct activity data is lacking .
- Anti-TB Activity : Imidazo[1,2-a]pyridines with lipophilic substituents (e.g., 4-fluorophenyl in ) exhibit potent anti-mycobacterial activity, suggesting the bromophenyl variant could be explored similarly .
Biological Activity
2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for various pharmacological properties including anticancer, antimicrobial, and kinase inhibition activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.
- Molecular Formula : C13H10BrN2S
- Molecular Weight : 304.19 g/mol
- CAS Number : 34658-66-7
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer treatment. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Case Study : A derivative of imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 6.66 µM to 10 µM . The mechanism of action was linked to the inhibition of CDK9, which plays a role in transcriptional regulation and cell proliferation.
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been explored. A study indicated that modifications on the imidazo ring could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
- Experimental Findings : Compounds exhibited varying degrees of activity against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative), with the former being more susceptible . The structure-activity relationship (SAR) analysis suggested that specific substitutions on the phenyl rings improved binding affinity to bacterial enzymes.
The biological activity of this compound can be attributed to its ability to interact with key biomolecules involved in cellular processes:
- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation events critical for cell cycle progression.
- Antibacterial Mechanism : The interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-(4-bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine?
- Methodological Answer : Synthesis typically involves sequential reactions, such as coupling 4-bromophenyl precursors with p-tolylthio groups under controlled conditions. Critical parameters include:
- Temperature : Maintain 60–80°C during imidazo[1,2-a]pyridine ring formation to avoid side reactions (e.g., over-oxidation) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and confirm >95% purity post-synthesis. Validate final structure via (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) and HRMS (mass accuracy <2 ppm) .
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Crystallography : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) to determine dihedral angles between the bromophenyl and imidazo[1,2-a]pyridine planes. For example, similar compounds exhibit angles of 12.0°–47.5°, influencing π-π stacking interactions .
- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare calculated bond lengths/angles with experimental data. Hirshfeld surface analysis can quantify intermolecular contacts (e.g., Br···H interactions at 3.01 Å) .
Advanced Research Questions
Q. What strategies are effective for elucidating the mechanism of biological activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC determination). For sulfonamide-containing analogs (e.g., 4-bromo-N-(3-imidazo[1,2-a]pyridinyl)benzenesulfonamide), measure binding affinity via surface plasmon resonance (SPR) .
- Cellular Studies : Perform MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Use siRNA knockdown to confirm target specificity if activity correlates with protein expression levels .
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[1,2-a]pyridine analogs with enhanced potency?
- Methodological Answer :
- Analog Synthesis : Replace the p-tolylthio group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects. Introduce halogens (e.g., 6-iodo substitution) to enhance lipophilicity .
- Bioactivity Profiling : Compare IC values across analogs using dose-response curves. For example, 6-fluoro derivatives show 10-fold higher activity than unsubstituted analogs in antiviral assays .
Q. How should researchers address contradictory data in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability.
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers. For example, discrepancies in cytotoxicity data may arise from differences in cell line genetic backgrounds .
Technical and Analytical Challenges
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps at the ωB97XD/def2-TZVP level. Lower gaps (<4 eV) indicate higher electrophilicity at the bromine site, favoring SNAr reactions .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict reaction pathways and transition states .
Q. What crystallographic techniques resolve challenges in characterizing imidazo[1,2-a]pyridine derivatives with flexible substituents?
- Methodological Answer :
- Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.8 Å).
- Twinned Crystal Refinement : Use software (e.g., SHELXL) to model disorder in p-tolylthio groups, leveraging constraints for sulfur atom positioning .
Q. How can researchers minimize synthetic byproducts during imidazo[1,2-a]pyridine ring closure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
